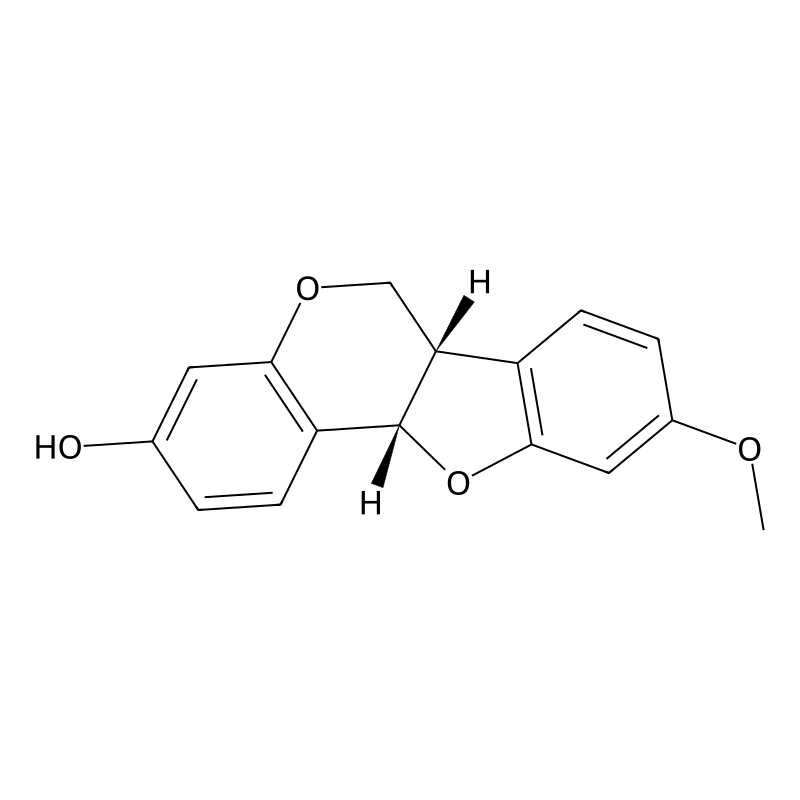(+)-Medicarpin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Isomeric SMILES
(+)-Medicarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily found in legumes, particularly in the genus Medicago, where it functions as a phytoalexin, providing defense against pathogens. The compound has the molecular formula and features a complex bicyclic structure that contributes to its biological activity and chemical properties .
- Research suggests that (+)-Medicarpin acts through various mechanisms:
- Antiproliferation: It may inhibit the growth and proliferation of cancer cells, potentially beneficial in cancer treatment [].
- NF-kB Inhibition: It might suppress the NF-kB signaling pathway, involved in inflammation and cancer progression [].
- Estrogen Receptor Interaction: (+)-Medicarpin interacts with estrogen receptor beta, potentially promoting bone formation [].
- Antioxidant Activity: It may possess antioxidant properties, contributing to its potential health benefits [].
- There's limited information on the specific toxicity or hazards associated with (+)-Medicarpin.
- As with any compound, caution and proper handling are recommended during research or experimentation.
Biological Activity:
(+)-Medicarpin, like its counterpart (-)-medicarpin, exhibits various biological activities with potential therapeutic applications. Research suggests its involvement in:
The chemistry of (+)-medicarpin involves several key reactions, including:
- Demethylation: Removal of methyl groups from the molecule, which can affect its biological activity.
- Hydroxylation: Introduction of hydroxyl groups, enhancing solubility and reactivity.
- Glucuronidation and Sulfation: These conjugation reactions increase the compound's excretion rate and reduce toxicity.
- Methylation: Addition of methyl groups can modify the compound's pharmacological properties .
These reactions are crucial for the metabolic processing of (+)-medicarpin in biological systems.
(+)-Medicarpin exhibits a range of biological activities:
- Antimicrobial Properties: It has shown effectiveness against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory responses, potentially benefiting conditions like arthritis by affecting cytokine production .
- Osteogenic Activity: (+)-Medicarpin promotes osteoblast differentiation, suggesting its potential use in bone health and treatment of osteoporosis .
- Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cells, overcoming multidrug resistance in leukemia cells .
The synthesis of (+)-medicarpin can be achieved through various methods:
- Chemical Synthesis: Traditional methods involve multi-step synthesis with low yields due to complex reaction conditions .
- Biotechnological Approaches: Recent advancements include heterologous biosynthesis using engineered microorganisms like Saccharomyces cerevisiae, which allows for higher yields and more sustainable production methods .
(+)-Medicarpin has several applications across various fields:
- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.
- Agriculture: Used as a natural pesticide due to its effectiveness against plant pathogens.
- Nutraceuticals: Its health benefits position it as an ingredient in dietary supplements aimed at improving bone health and reducing inflammation.
Studies have explored the interactions of (+)-medicarpin with various biological targets:
- It activates signaling pathways such as Protein Kinase A and AMP-activated protein kinase (AMPK), which are crucial for metabolic regulation and energy homeostasis .
- Interaction with immune cells suggests potential roles in modulating immune responses during inflammatory conditions .
Several compounds share structural or functional similarities with (+)-medicarpin. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (-)-Medicarpin | Pterocarpan | Enantiomer of (+)-medicarpin; different biological effects. |
| Formononetin | Isoflavonoid | Precursor to medicarpin; involved in similar biosynthetic pathways. |
| Daidzein | Isoflavonoid | Exhibits estrogen-like activity; differs in biological effects compared to medicarpin. |
| Genistein | Isoflavonoid | Known for its anticancer properties; structurally similar but distinct functions. |
Each of these compounds has unique properties that differentiate them from (+)-medicarpin, making them valuable for specific applications in research and industry.








